1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride
Description
1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic amino alcohol derivative with a hydrochloride salt formulation. Its structure comprises three key moieties:
- Cyclohexyl(ethyl)amino group: A secondary amine with a cyclohexyl and ethyl substituent, contributing to lipophilicity and steric bulk.
- p-Tolyloxy group: A para-methyl-substituted phenoxy group, enhancing aromatic interactions and modulating solubility.
- Propan-2-ol backbone: A common scaffold in β-blockers and ion channel modulators, enabling hydrogen bonding and chiral specificity.
This compound’s hydrochloride salt improves aqueous solubility and stability, typical for pharmaceutical agents .
Properties
IUPAC Name |
1-[cyclohexyl(ethyl)amino]-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-3-19(16-7-5-4-6-8-16)13-17(20)14-21-18-11-9-15(2)10-12-18;/h9-12,16-17,20H,3-8,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVPMNKTNWQRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=C(C=C1)C)O)C2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with ethyl bromide to form N-ethylcyclohexylamine.
Ether Formation: The next step involves the reaction of N-ethylcyclohexylamine with epichlorohydrin to form an intermediate compound.
Substitution Reaction: The intermediate is then reacted with p-cresol (4-methylphenol) under basic conditions to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
The compound has been studied for its interaction with neurotransmitter systems, suggesting potential roles as an antagonist or modulator at specific receptors. This could influence pathways involved in mood regulation or pain perception. Detailed pharmacodynamic studies are necessary to fully elucidate its mechanisms of action .
Potential Uses in Medicinal Chemistry
- Neurological Disorders : Given its interaction with neurotransmitter systems, the compound may be explored for applications in treating conditions like depression or anxiety disorders.
- Pain Management : Its potential modulation of pain perception pathways could lead to developments in analgesic therapies.
- Antiviral Activity : Although not extensively documented, compounds with similar structures have shown antiviral properties, indicating that further research could uncover similar effects for this compound .
Case Study: Antiviral Properties
A study focused on the development of antiviral drugs highlighted the importance of structural components similar to those found in this compound. The presence of cycloalkyl moieties has been linked to enhanced activity against viral polymerases, which may suggest avenues for further exploration regarding this compound's antiviral potential .
Summary of Applications
| Application Area | Potential Uses | Research Status |
|---|---|---|
| Neurological Disorders | Treatment for depression and anxiety | Emerging research |
| Pain Management | Modulation of pain perception | Preliminary studies needed |
| Antiviral Activity | Potential against viral infections | Limited but promising findings |
| Anticancer Activity | Inhibition of cancer cell proliferation | Related compounds show promise |
Mechanism of Action
The mechanism of action of 1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the specific application and target but may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
- Aromatic Substituents: The p-tolyloxy group in the target compound provides moderate lipophilicity compared to naphthalenyl (Nadolol) or methoxyethyl phenoxy (Metoprolol). Para-substitution may enhance membrane permeability versus ortho/meta isomers .
- Salt Forms : Hydrochloride salts are ubiquitous in this class, improving bioavailability. Betaxolol-D7’s deuterated form highlights isotopic labeling for pharmacokinetic studies .
Mechanistic Insights from Analogs
- GIRK/Kir Channel Inhibition : VU573 (IC50: 1.9 μM) shares a propan-2-ol backbone with the target compound, suggesting possible overlap in ion channel modulation. The benzoimidazol ring in VU573, however, confers distinct electronic properties .
- β-Blocker Activity: Metoprolol and Nadolol demonstrate that smaller amino groups (isopropyl, tert-butyl) favor β1/β2 selectivity. The target compound’s bulkier cyclohexyl(ethyl)amino group may shift selectivity or potency .
- Steric and Solubility Trade-offs : Adamantylmethoxy derivatives () exhibit extreme hydrophobicity, whereas cyclopropylmethoxy (Betaxolol) balances lipophilicity and solubility .
Biological Activity
Chemical Structure and Properties
1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride can be described structurally as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 295.84 g/mol
- CAS Number : 76578-14-8
The compound features a cyclohexyl group, an ethyl amino group, and a p-tolyloxy moiety, which contribute to its pharmacological properties.
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. The following areas have been explored:
- Adrenergic Receptor Modulation : Similar compounds have shown activity as adrenergic receptor modulators, which can influence cardiovascular and central nervous system functions. Studies have demonstrated that such compounds can act as agonists or antagonists at adrenergic receptors, potentially leading to varied physiological effects including vasodilation or increased heart rate .
- Antidepressant Effects : Some derivatives of this class of compounds have been investigated for their antidepressant properties. They may enhance neurotransmitter availability in the synaptic cleft by inhibiting reuptake mechanisms, particularly of serotonin and norepinephrine .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Monoamine Oxidase (MAO) : Preliminary studies suggest that this compound may inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, contributing to its potential antidepressant effects.
- Calcium Channel Blockade : Some studies indicate that related compounds may exhibit calcium channel blocking properties, which can affect muscle contraction and neurotransmitter release, further contributing to cardiovascular effects .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Antidepressant Activity : A randomized controlled trial assessed the efficacy of a similar compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo, suggesting potential clinical utility for this class of compounds .
- Cardiovascular Effects : In vitro studies demonstrated that related compounds could induce vasodilation in isolated rat aorta, likely through nitric oxide pathways. This suggests a potential application in treating hypertension .
Data Tables
Q & A
Basic Research Questions
Q. What are the key functional groups and structural features of 1-(Cyclohexyl(ethyl)amino)-3-(p-tolyloxy)propan-2-ol hydrochloride, and how do they influence its reactivity?
- Answer : The compound contains three critical functional groups:
- Cyclohexyl(ethyl)amino group : A tertiary amine that can participate in acid-base reactions, hydrogen bonding, or serve as a site for nucleophilic substitution.
- p-Tolyloxy group : An aromatic ether that may undergo electrophilic substitution or oxidation.
- Hydroxyl group : A polar, protic group enabling hydrogen bonding and esterification/etherification reactions.
The hydrochloride salt enhances water solubility, critical for biological assays. Structural analysis via NMR and X-ray crystallography can confirm spatial arrangements impacting reactivity .
Q. What are the standard synthetic routes for this compound, and what intermediates are involved?
- Answer : Synthesis typically involves:
- Step 1 : Alkylation of cyclohexylamine with ethyl bromide to form the tertiary amine.
- Step 2 : Coupling of the amine with epichlorohydrin to introduce the hydroxyl and chlorinated intermediate.
- Step 3 : Etherification with p-cresol under basic conditions (e.g., K₂CO₃) to attach the p-tolyloxy group.
- Step 4 : Hydrochloride salt formation via HCl gas treatment.
Key intermediates include the chlorohydrin derivative and the free base form. Purity is monitored via HPLC (>98%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt during synthesis?
- Answer : Critical parameters include:
- Temperature : Maintain 0–5°C during HCl gas introduction to prevent decomposition.
- Solvent : Use anhydrous diethyl ether or THF to minimize side reactions.
- Stoichiometry : Ensure a 1:1.2 molar ratio of free base to HCl for complete salt formation.
Post-synthesis, recrystallization from ethanol/water (3:1 v/v) improves purity. Yield optimization studies (e.g., DOE methods) can identify ideal conditions .
Q. What methodologies are recommended for assessing the compound’s β-adrenergic receptor binding affinity?
- Answer : Use radioligand displacement assays with [³H]-CGP-12177 as a competitive ligand in CHO cells expressing human β₁/β₂ receptors.
- Protocol :
Incubate test compound (0.1 nM–10 µM) with membrane homogenates.
Measure bound radioactivity via scintillation counting.
Calculate IC₅₀ and Kᵢ values using nonlinear regression (e.g., GraphPad Prism).
Structural analogs (e.g., betaxolol derivatives) show Kᵢ values ~10 nM, suggesting similar affinity .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?
- Answer : Perform phase solubility analysis :
- Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, hexane).
- Quantify solubility via UV-Vis spectroscopy (λmax ~270 nm).
- Use Hansen solubility parameters to predict miscibility gaps.
Discrepancies often arise from protonation state changes; the hydrochloride salt is highly soluble in water (>50 mg/mL) but less in lipids .
Analytical and Safety Considerations
Q. What analytical techniques are most effective for detecting impurities in this compound?
- Answer :
- HPLC-DAD : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile (gradient: 10→90% ACN over 30 min). Detect impurities at 220 nm.
- LC-MS/MS : Identify structural analogs (e.g., dealkylated or oxidized byproducts) via exact mass (m/z 352.2 for [M+H]⁺).
Reference standards (e.g., betaxolol impurities) are used for calibration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for powder handling.
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation.
Acute toxicity (LD₅₀ oral, rat) is >500 mg/kg; avoid inhalation of fine particles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Answer : Potential causes include:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time).
- Purity Differences : Reanalyze batches via NMR (e.g., δ 1.2–1.5 ppm for cyclohexyl protons).
- Structural Isomerism : Confirm stereochemistry using chiral HPLC (Chiralpak AD-H column).
Cross-validation with independent methods (e.g., SPR vs. radioligand assays) is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
